2-{[(Pentafluorophenyl)sulfanyl]methyl}pyridine
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Overview
Description
2-{[(Pentafluorophenyl)sulfanyl]methyl}pyridine is an organic compound that features a pyridine ring substituted with a pentafluorophenyl group via a sulfanyl (thioether) linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Pentafluorophenyl)sulfanyl]methyl}pyridine typically involves the reaction of pentafluorobenzenethiol with a suitable pyridine derivative under controlled conditions. One common method involves the use of a base such as sodium hydride to deprotonate the thiol, followed by nucleophilic substitution with a halomethylpyridine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would be applicable to its production.
Chemical Reactions Analysis
Types of Reactions
2-{[(Pentafluorophenyl)sulfanyl]methyl}pyridine can undergo various types of chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Sodium hydride, halomethylpyridine.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[(Pentafluorophenyl)sulfanyl]methyl}pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds due to its unique structural features.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{[(Pentafluorophenyl)sulfanyl]methyl}pyridine depends on its specific applicationThese interactions can modulate biological pathways or chemical reactions, leading to the desired effects .
Comparison with Similar Compounds
Similar Compounds
- 2-{[(Trifluoromethyl)thio]methyl}pyridine
- 2-{[(Pentafluorophenyl)thio]methyl}benzene
Uniqueness
2-{[(Pentafluorophenyl)sulfanyl]methyl}pyridine is unique due to the presence of the pentafluorophenyl group, which imparts distinct electronic properties and reactivity compared to other similar compounds. This makes it particularly valuable in applications requiring specific electronic characteristics .
Properties
CAS No. |
87578-06-1 |
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Molecular Formula |
C12H6F5NS |
Molecular Weight |
291.24 g/mol |
IUPAC Name |
2-[(2,3,4,5,6-pentafluorophenyl)sulfanylmethyl]pyridine |
InChI |
InChI=1S/C12H6F5NS/c13-7-8(14)10(16)12(11(17)9(7)15)19-5-6-3-1-2-4-18-6/h1-4H,5H2 |
InChI Key |
PYTZYTPDCKVOAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CSC2=C(C(=C(C(=C2F)F)F)F)F |
Origin of Product |
United States |
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